Lipophilicity (XLogP3) Differentiation: 4-CF₃-Piperidine vs. Des-CF₃-Piperidine Hexylamine
The 4-CF₃ substituent raises the predicted logP of the hexylamine-piperidine scaffold by approximately 0.8–1.3 log units relative to the unsubstituted analog 6-(piperidin-1-yl)hexan-1-amine. The positional isomer 1-[3-(trifluoromethyl)piperidin-1-yl]hexan-3-amine has a PubChem-computed XLogP3-AA of 2.9 [1]; the target 4-CF₃ compound is expected to fall within a similar range (XLogP3 ~2.6–3.1), while 6-(piperidin-1-yl)hexan-1-amine is predicted at XLogP3 ~1.4–1.8 based on structurally analogous entries in the MMsINC database (SlogP ~1.39 for related piperidine-hexylamines) [2]. This difference shifts the compound from a moderate-polarity profile into a distinctly lipophilic range, altering partitioning behavior in both in vitro assays and in vivo distribution.
| Evidence Dimension | Predicted partition coefficient (XLogP3 / SlogP / cLogP) |
|---|---|
| Target Compound Data | XLogP3 ~2.6–3.1 (estimated from 4-CF₃ positional isomer and class trends) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)hexan-1-amine: SlogP ~1.39–1.80 (MMsINC / predicted values) [2]; N-methyl-6-(piperidin-1-yl)hexan-1-amine: cLogP ~1.64 [3] |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.3 (CF₃ vs. H substitution at the piperidine 4-position) |
| Conditions | In silico prediction (XLogP3, SlogP, and cLogP algorithms); experimental confirmation pending. PubChem computed properties for positional isomer 1-[3-(trifluoromethyl)piperidin-1-yl]hexan-3-amine [1]. |
Why This Matters
A logP increase of ~1 unit can translate to a 10-fold increase in membrane partitioning, directly impacting cell permeability in target engagement assays, BBB penetration potential, and the compound's suitability for intracellular vs. extracellular target screening libraries.
- [1] PubChem. 1-[3-(Trifluoromethyl)piperidin-1-yl]hexan-3-amine. CID 81978940. Computed Properties: XLogP3-AA = 2.9; Molecular Weight = 252.32 g/mol; H-Bond Donor Count = 1; H-Bond Acceptor Count = 5; Topological Polar Surface Area = 29.3 Ų. View Source
- [2] MMsINC Database. Molecular Properties Search. SlogP values for piperidine-hexylamine analogs: ~1.39 for related structures (MW 196.206, logS: -1.9708). View Source
- [3] PMC Table 1. (2023). Physicochemical properties of piperidine-based ligands. LogP (predicted) = 1.644 for N-methyl-6-(piperidin-1-yl)hexan-1-amine analog; pKa (predicted) = 9.98. View Source
